![molecular formula C18H19Cl3N2O B11947477 2-phenyl-N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}acetamide](/img/structure/B11947477.png)
2-phenyl-N-{2,2,2-trichloro-1-[(2,5-dimethylphenyl)amino]ethyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenyl-N-(2,2,2-trichloro-1-(2,5-dimethyl-phenylamino)-ethyl)-acetamide is a complex organic compound with a unique structure that includes phenyl, trichloro, and dimethyl-phenylamino groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-N-(2,2,2-trichloro-1-(2,5-dimethyl-phenylamino)-ethyl)-acetamide typically involves multiple steps:
Formation of the Phenylacetamide Backbone: This can be achieved by reacting phenylacetic acid with an appropriate amine under acidic or basic conditions to form phenylacetamide.
Introduction of the Trichloro Group: The trichloro group can be introduced via chlorination reactions, often using reagents such as thionyl chloride or phosphorus trichloride.
Attachment of the Dimethyl-Phenylamino Group: This step involves the reaction of the intermediate with 2,5-dimethyl-aniline under controlled conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and dimethyl-phenylamino groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the trichloro group, converting it to a less chlorinated form using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloro group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products
Oxidation: Formation of phenylacetic acid derivatives.
Reduction: Formation of partially or fully dechlorinated products.
Substitution: Formation of substituted acetamide derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways.
Medicine
Drug Development:
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which 2-Phenyl-N-(2,2,2-trichloro-1-(2,5-dimethyl-phenylamino)-ethyl)-acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trichloro group can participate in electrophilic interactions, while the phenyl and dimethyl-phenylamino groups can engage in hydrophobic and π-π interactions. These interactions can modulate the activity of target proteins and pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Phenyl-N-(2,2,2-trichloro-1-(2,4-dimethyl-phenylamino)-ethyl)-acetamide
- 2-Phenyl-N-(2,2,2-trichloro-1-(3,5-dimethyl-phenylamino)-ethyl)-acetamide
Uniqueness
The unique combination of the phenyl, trichloro, and dimethyl-phenylamino groups in 2-Phenyl-N-(2,2,2-trichloro-1-(2,5-dimethyl-phenylamino)-ethyl)-acetamide imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities due to the specific positioning of the dimethyl groups.
Eigenschaften
Molekularformel |
C18H19Cl3N2O |
|---|---|
Molekulargewicht |
385.7 g/mol |
IUPAC-Name |
2-phenyl-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]acetamide |
InChI |
InChI=1S/C18H19Cl3N2O/c1-12-8-9-13(2)15(10-12)22-17(18(19,20)21)23-16(24)11-14-6-4-3-5-7-14/h3-10,17,22H,11H2,1-2H3,(H,23,24) |
InChI-Schlüssel |
YXPVWTFKXWIEIU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)NC(C(Cl)(Cl)Cl)NC(=O)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


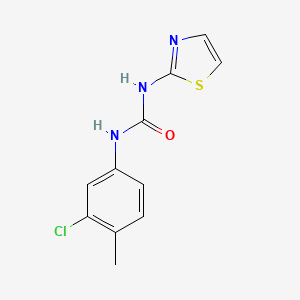
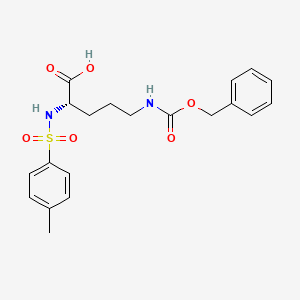
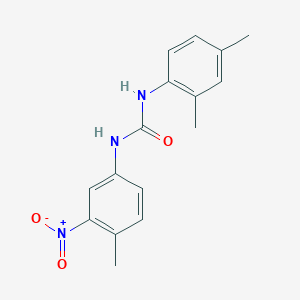



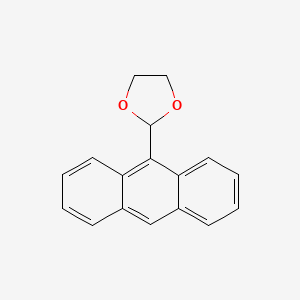
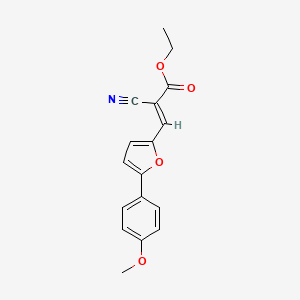

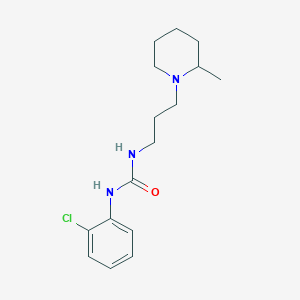
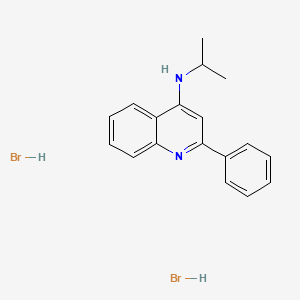

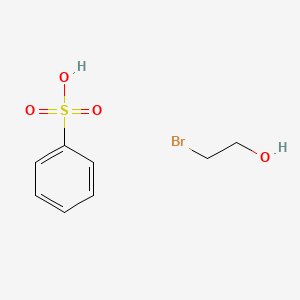
![ethyl 4-benzyl-1-([1,1'-biphenyl]-4-ylcarbonyl)-6,7-dimethyl-4H-pyrrolo[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11947474.png)
